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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fibrinolytic properties of two prominent

proteolytic enzymes, Serrapeptase and Nattokinase. The information presented herein is

supported by experimental data to assist researchers and professionals in drug development in

their understanding and potential application of these enzymes.

Quantitative Comparison of Fibrinolytic Activity
The fibrinolytic activity of enzymes is a measure of their ability to break down fibrin, a key

component of blood clots. Direct comparison between Serrapeptase and Nattokinase can be

challenging due to the different units of activity often reported in studies. However, by

examining their specific activities, a more standardized comparison can be made.
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Enzyme
Fibrinolytic
Activity

Specific
Activity
(protein
basis)

Optimal pH
Optimal
Temperatur
e

Source

Serrapeptase
1295 U/mg[1]

[2]

3867 U/mg[1]

[2]
9.0[1][2] 37-40°C[1][2]

Serratia

marcescens[

3]

Nattokinase

Typically

2000-7000

FU per

dose[4]

< 2000 U/mg

(after

ammonium

sulfate

precipitation)

[2]

8.5[5] 40°C[5]

Bacillus

subtilis

natto[6]

Note: U (International Unit) and FU (Fibrinolytic Unit) are not directly equivalent and a standard

conversion factor has not been established. The specific activity for Nattokinase can vary

based on the purification method. The value presented is a reported upper limit after a specific

purification step for comparison purposes.

Mechanisms of Fibrinolytic Action
Both Serrapeptase and Nattokinase exhibit fibrinolytic activity, but their mechanisms of action

have distinct characteristics.

Serrapeptase primarily acts as a direct fibrinolytic agent. It is a proteolytic enzyme that directly

breaks down the fibrin mesh of blood clots.[3]

Nattokinase possesses a dual mechanism of action. It not only directly degrades fibrin but also

enhances the body's innate fibrinolytic processes.[7] This is achieved through:

Increasing tissue Plasminogen Activator (t-PA): t-PA is a crucial enzyme that converts

plasminogen to plasmin, the primary enzyme responsible for breaking down fibrin.[7]

Converting Prourokinase to Urokinase: Urokinase is another plasminogen activator, and

Nattokinase facilitates its production.[7]
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This multi-faceted approach suggests that Nattokinase may have a broader impact on the

fibrinolytic system.

Experimental Protocols
The following are detailed methodologies for key experiments used to determine the fibrinolytic

activity of Serrapeptase and Nattokinase.

Fibrin Plate Assay
This assay is widely used to qualitatively and quantitatively assess the fibrinolytic activity of an

enzyme.

Principle: The enzyme's ability to lyse a fibrin clot embedded in an agarose gel is measured.

The area of the clear zone of lysis is proportional to the enzyme's activity.

Protocol for Serrapeptase:

Plate Preparation: A mixture of 10 mL of 0.25% (w/v) bovine fibrinogen in Tris-HCl buffer (50

mM, pH 8.0) and 10 mL of 1.5% (w/v) agarose solution (preheated to 55°C) is prepared. 40

U of thrombin is added and mixed. 5 mL of this mixture is poured into a 60 mm Petri dish and

allowed to solidify at room temperature.[1]

Sample Application: Wells of 2 mm diameter are created in the fibrin plate. 5 µL of the

Serrapeptase solution is added to each well.[1]

Incubation: The plate is incubated at 37°C for 18 hours.[1]

Analysis: The diameter of the clear zone of lysis around each well is measured. The

fibrinolytic activity is determined by comparing the size of the lysis zone to a standard curve

prepared with a known fibrinolytic agent like urokinase.[1]

Protocol for Nattokinase:

Plate Preparation: A solution containing 9 mL of 0.2% fibrinogen is placed in a petri dish. 0.2

mL of plasminogen (10 U) is added and mixed. Clotting is initiated by adding 0.2 mL of

thrombin solution (20 U). The plate is incubated at 37°C for 15 minutes to facilitate clotting.

[8]
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Sample Application: A sample of the Nattokinase solution is applied to the center of the fibrin

plate.

Incubation: The plate is incubated at 37°C and the formation of a clear lytic zone is observed

over time.

Analysis: The diameter of the lytic zone is measured and compared to a standard to quantify

the fibrinolytic activity in Fibrinolytic Units (FU).

In Vitro Blood Clot Lysis Assay
This assay provides a more direct measure of an enzyme's ability to dissolve a pre-formed

blood clot.

Principle: A blood clot is formed in vitro and then incubated with the enzyme solution. The

percentage of clot lysis is determined by measuring the weight difference of the clot before and

after treatment.

Protocol for Serrapeptase:

Blood Collection and Clot Formation: 1 mL of fresh whole blood from a healthy rabbit is

placed in a sterile test tube and allowed to coagulate.[2]

Clot Treatment: A pre-weighed blood clot (approximately 0.5 g) is placed in a tube containing

1 mL of Serrapeptase solution at a specific concentration (e.g., 300 U/mL). A control tube

contains the clot in buffer alone.[2]

Incubation: The tubes are incubated at 37°C for 4 hours.[2]

Analysis: After incubation, the remaining clot is carefully removed and weighed. The

percentage of clot lysis is calculated using the formula: % Clot Lysis = ((Initial Clot Weight -

Final Clot Weight) / Initial Clot Weight) * 100[9] A study showed that at 300 U/mL,

serrapeptase achieved 96.6% clot lysis after 4 hours.[2][10]

Protocol for Nattokinase:

Blood Collection and Clot Formation: Venous blood is drawn from healthy volunteers and

500 µL is transferred to pre-weighed sterile microcentrifuge tubes. The tubes are incubated
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at 37°C for 45 minutes to allow clot formation.[8][11]

Serum Removal and Clot Weighing: After clot formation, the serum is completely removed,

and the tube with the clot is weighed again to determine the initial clot weight.[8][11]

Clot Treatment: 100 µL of the Nattokinase solution is added to the tube containing the clot. A

control tube receives buffer or water.[11]

Incubation: The tubes are incubated at 37°C for 90 minutes.[8][11]

Analysis: After incubation, the fluid is removed, and the tube with the remaining clot is

weighed again. The percentage of clot lysis is calculated as described for Serrapeptase.[11]

One study demonstrated that Nattokinase produced from P. aeruginosa CMSS UV60

resulted in 94% blood clot lysis within ten minutes.[8]

Visualizing the Fibrinolytic Pathways and
Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the

mechanisms of action and experimental procedures described above.
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Caption: Direct fibrinolytic pathway of Serrapeptase.
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Caption: Dual fibrinolytic pathways of Nattokinase.
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Caption: Workflow for the Fibrin Plate Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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